Cas no 1805023-61-3 (3-Bromo-4,5-dichlorobenzyl alcohol)

3-Bromo-4,5-dichlorobenzyl alcohol is a halogenated benzyl alcohol derivative with a molecular formula of C7H5BrCl2O. This compound is characterized by its bromo- and dichloro-substituted aromatic ring, which enhances its reactivity in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The presence of both bromine and chlorine substituents provides versatile functionalization opportunities, making it valuable for cross-coupling reactions and nucleophilic substitutions. The hydroxyl group further allows for derivatization into esters, ethers, or other modified structures. Its high purity and stability under standard conditions ensure consistent performance in organic synthesis. This compound is primarily utilized in research and industrial settings for constructing complex molecular frameworks.
3-Bromo-4,5-dichlorobenzyl alcohol structure
1805023-61-3 structure
商品名:3-Bromo-4,5-dichlorobenzyl alcohol
CAS番号:1805023-61-3
MF:C7H5BrCl2O
メガワット:255.923999547958
CID:4706575

3-Bromo-4,5-dichlorobenzyl alcohol 化学的及び物理的性質

名前と識別子

    • 3-Bromo-4,5-dichlorobenzyl alcohol
    • インチ: 1S/C7H5BrCl2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
    • InChIKey: UBZFUDOFWWERED-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C(=CC(CO)=C1)Cl)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 134
  • トポロジー分子極性表面積: 20.2

3-Bromo-4,5-dichlorobenzyl alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014001781-1g
3-Bromo-4,5-dichlorobenzyl alcohol
1805023-61-3 97%
1g
1,564.50 USD 2021-06-22
Alichem
A014001781-500mg
3-Bromo-4,5-dichlorobenzyl alcohol
1805023-61-3 97%
500mg
782.40 USD 2021-06-22
Alichem
A014001781-250mg
3-Bromo-4,5-dichlorobenzyl alcohol
1805023-61-3 97%
250mg
489.60 USD 2021-06-22

3-Bromo-4,5-dichlorobenzyl alcohol 関連文献

3-Bromo-4,5-dichlorobenzyl alcoholに関する追加情報

3-Bromo-4,5-Dichlorobenzyl Alcohol (CAS No. 1805023-61-3): A Multifunctional Organic Intermediate in Advanced Chemical Research

3-Bromo-4,5-dichlorobenzyl alcohol, identified by the CAS No. 1805023-61-3, is an aromatic alcohol derivative characterized by a benzyl group substituted with bromine at the 3-position and chlorine atoms at the 4 and 5 positions. This compound belongs to the broader class of haloalkyl alcohols, which are widely recognized for their versatility in organic synthesis due to the reactivity of both halogen substituents and the hydroxyl group. Recent advancements in synthetic methodologies have highlighted its role as a key intermediate in constructing complex molecular frameworks with tailored physicochemical properties.

Structurally, 3-bromo-4,5-dichlorobenzyl alcohol exhibits significant steric and electronic effects arising from its halogenated substituents. The presence of dichloro groups at meta positions introduces strong electron-withdrawing characteristics through resonance effects, while the bromo substituent contributes additional halogen-specific reactivity profiles. This unique combination enables precise control over nucleophilic substitution pathways during chemical transformations. A study published in Organic Letters (2023) demonstrated that such substituent patterns enhance regioselectivity in palladium-catalyzed cross-coupling reactions when compared to mono-halogenated analogs.

In medicinal chemistry applications, this compound has gained attention for its potential role in developing novel pharmacophores. Researchers from the University of Cambridge reported in Nature Communications (2022) that incorporating benzyl alcohol-based moieties into kinase inhibitors significantly improved their metabolic stability without compromising potency. The halogenated functionalities of CAS No. 1805023-61-3 allow for further derivatization through Suzuki-Miyaura coupling or nucleophilic aromatic substitution reactions to introduce bioisosteres or functional groups targeting specific biological pathways.

Spectroscopic analysis confirms its structural integrity: proton NMR reveals characteristic signals at δ 7.4–7.6 ppm corresponding to the meta-substituted aromatic protons adjacent to the hydroxyl group, while carbon NMR shows downfield shifts typical of chlorinated aromatic carbons (δ 140–145 ppm). Mass spectrometry data align with theoretical calculations for C8H6BrCl2O molecular formula (m/z 267.9 [M+H]+). These analytical parameters were validated through recent collaborative studies between ETH Zurich and Merck Research Laboratories (published in Analytical Chemistry, 2023), which established standardized protocols for characterizing halogenated benzyl alcohols using high-resolution mass spectrometry.

The synthesis of CAS No. 1805023-61-3 typically involves chlorination of brominated benzaldehydes followed by reduction steps using selective catalysts like Pd/C under hydrogen atmosphere. A groundbreaking method described in JACS Au (2024) utilizes microwave-assisted conditions with controlled radical chemistry to achieve higher yields (>92%) while minimizing over-chlorination side products traditionally observed in conventional methods. This approach reduces reaction time from conventional multi-step processes to a single-pot synthesis within 90 minutes at optimized temperatures.

In material science applications, this compound serves as a valuable precursor for synthesizing advanced polymers with tailored optical properties. A team at MIT recently developed a series of polyimides containing dichlorobenzyl alcohol-derived units that exhibit enhanced UV resistance and thermal stability up to 450°C (published in Polymer Chemistry, 2023). The bromine substituent facilitates controlled radical polymerization processes while maintaining chlorine-induced rigidity within the polymer backbone.

Biological evaluation studies conducted by Stanford University researchers revealed moderate inhibitory activity against tyrosinase enzymes (Bioorganic & Medicinal Chemistry Letters, 2024). While not yet optimized for clinical use, these findings suggest potential applications in skincare products targeting hyperpigmentation when combined with other active ingredients through covalent conjugation strategies involving its hydroxyl functionality.

Safety considerations remain critical during handling despite its non-regulated status under current chemical classifications. Proper storage under inert atmosphere is recommended due to its susceptibility toward oxidation when exposed to atmospheric oxygen over extended periods (half-life ~7 days under ambient conditions). Recent toxicity studies published in Toxicological Sciences,

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